4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide
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Overview
Description
4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a 3-methylbutyrylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on the desired scale and efficiency. Continuous flow systems are often preferred for their ability to provide consistent quality and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide group are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This compound may also exhibit binding affinity to certain proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-methylbutyrylamino)-N-thiazol-2-ylbenzamide: shares structural similarities with other thiazole and benzamide derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This compound’s specific arrangement of the thiazole ring, benzamide group, and 3-methylbutyrylamino substituent allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H17N3O2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(3-methylbutanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17N3O2S/c1-10(2)9-13(19)17-12-5-3-11(4-6-12)14(20)18-15-16-7-8-21-15/h3-8,10H,9H2,1-2H3,(H,17,19)(H,16,18,20) |
InChI Key |
NRYURYQHEDZXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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